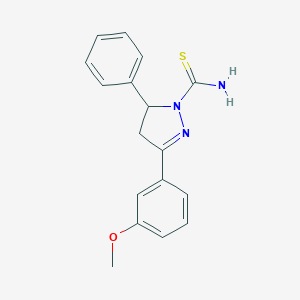![molecular formula C19H22N4OS2 B276210 3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276210.png)
3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has attracted significant attention in scientific research. This compound is a thienopyrimidine derivative that has been synthesized using various methods. It has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
The exact mechanism of action of 3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer growth, inflammation, and cardiovascular diseases. For example, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells). In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cardiovascular research, this compound has been shown to improve endothelial function, reduce oxidative stress, and improve myocardial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potency and specificity. This compound has been shown to have potent activity against cancer cells, inflammation, and cardiovascular diseases. It is also relatively specific in its activity, meaning that it does not affect normal cells or tissues. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have some toxic effects on normal cells and tissues at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for the research and development of 3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one. One direction is to further investigate its potential use in treating various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to develop more potent and specific analogs of this compound that have fewer toxic effects on normal cells and tissues. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify new targets for its activity. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be important for its potential use in clinical applications.
Synthesemethoden
The synthesis of 3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been achieved using various methods. One of the methods involves the reaction of 2-chloro-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one with 2-(1-piperidinyl)ethanethiol in the presence of potassium carbonate in dimethylformamide. This method yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in treating various diseases. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cardiovascular health. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Inflammation is a key factor in many diseases, and this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular research, this compound has been shown to improve endothelial function and reduce oxidative stress, which are key factors in cardiovascular diseases.
Eigenschaften
Molekularformel |
C19H22N4OS2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
3-amino-6-phenyl-2-(2-piperidin-1-ylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N4OS2/c20-23-18(24)17-15(13-16(26-17)14-7-3-1-4-8-14)21-19(23)25-12-11-22-9-5-2-6-10-22/h1,3-4,7-8,13H,2,5-6,9-12,20H2 |
InChI-Schlüssel |
OMNVAYQTLNRPMN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCSC2=NC3=C(C(=O)N2N)SC(=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(CC1)CCSC2=NC3=C(C(=O)N2N)SC(=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-(2-amino-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276132.png)
![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276133.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)



![2-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-6-methyl-1,4-dihydro-3(2H)-pyridazinone](/img/structure/B276145.png)
![N-[4-(aminosulfonyl)phenyl]-2-({4-ethyl-5-[(3-methyl-6-oxo-5,6-dihydro-1(2H)-pyridazinyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B276146.png)
![2-({4-(4-methoxyphenyl)-5-[(2-oxopropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B276148.png)